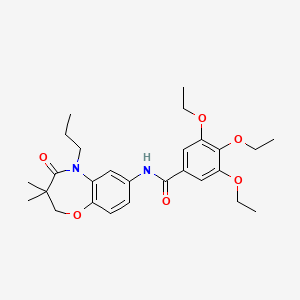

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide

描述

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide is a benzoxazepin derivative featuring a 1,5-benzoxazepin core substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups. The 7-position is functionalized with a 3,4,5-triethoxybenzamide moiety. This compound’s molecular formula is C₂₆H₃₄N₂O₅, with a molecular weight of 454.47 g/mol. The triethoxybenzamide substituent introduces significant steric bulk and electron-donating properties, which may influence solubility, binding affinity, and pharmacokinetics .

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6/c1-7-13-29-20-16-19(11-12-21(20)35-17-27(5,6)26(29)31)28-25(30)18-14-22(32-8-2)24(34-10-4)23(15-18)33-9-3/h11-12,14-16H,7-10,13,17H2,1-6H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZNLJTXINYCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring through a cyclization reaction, followed by the introduction of the benzamide group via amide bond formation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

化学反应分析

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

科学研究应用

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The primary structural analogs of this compound are derivatives with variations in the benzamide substituent. A closely related compound, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 921791-78-8, BE99699), serves as a critical comparator .

Substituent Impact on Bioactivity

- BE99699 : The 4-(trifluoromethyl) group enhances metabolic stability and membrane permeability via its electron-withdrawing nature and lipophilic character. Such properties are advantageous in CNS-targeting drugs.

- The ethoxy groups may also engage in hydrogen bonding with target proteins.

Research Findings and Limitations

Structural Analysis

The benzoxazepin core’s rigidity, enforced by the 3,3-dimethyl and 4-oxo groups, may limit rotational freedom, favoring specific binding poses.

Pharmacological Data Gaps

Direct comparative studies on binding affinity, potency, or toxicity are absent in the provided evidence. For example:

- The trifluoromethyl group in BE99699 may enhance selectivity for hydrophobic binding pockets.

- The triethoxy groups in the target compound could improve solubility but reduce bioavailability (Lipinski’s Rule of Five violations due to high molecular weight >500).

生物活性

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a benzoxazepine ring , which is known for its diverse pharmacological properties. The specific molecular formula is , and it has a molecular weight of approximately 370.44 g/mol. Its unique configuration allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate signaling pathways involved in various physiological processes. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors affecting neurotransmission and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance:

- In vitro Studies : Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazepine Derivative | MCF-7 (Breast Cancer) | 5.2 |

| Benzoxazepine Derivative | HCT116 (Colon Cancer) | 7.8 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

- In vivo Studies : Animal models have demonstrated that administration of similar compounds reduces inflammation markers such as TNF-alpha and IL-6 .

Neuroprotective Effects

Research suggests potential neuroprotective properties:

- Mechanism : The compound may inhibit oxidative stress and apoptosis in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Case Studies

-

Study on Anticancer Activity :

- A study investigated the effects of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-benzoxazepin) on human cancer cell lines. The results indicated significant growth inhibition in treated cells compared to controls.

-

Anti-inflammatory Effects :

- In a controlled trial involving rats with induced inflammation, the administration of this compound resulted in a marked decrease in paw edema and inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。